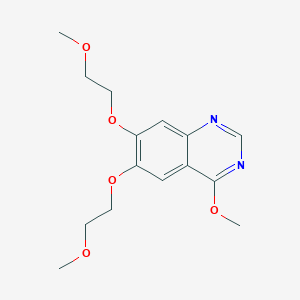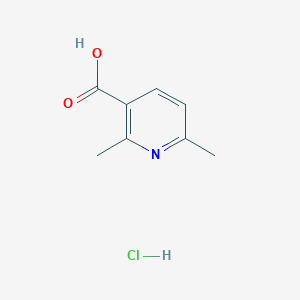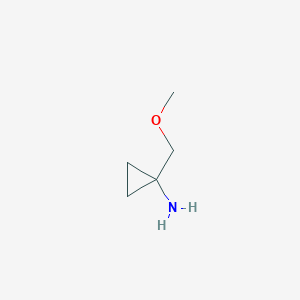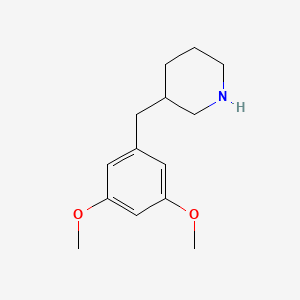
2-巯基乙醇-1,1,2,2-d4
描述
2-Mercaptoethanol-1,1,2,2-d4 is a deuterated form of 2-Mercaptoethanol, where the hydrogen atoms at positions 1 and 2 are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a reducing agent and its isotopic labeling, which makes it useful in various analytical techniques .
科学研究应用
2-Mercaptoethanol-1,1,2,2-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reducing agent and in isotopic labeling for NMR spectroscopy.
Biology: Employed in the reduction of disulfide bonds in proteins, aiding in protein structure studies.
Medicine: Investigated for its potential therapeutic applications due to its reducing properties.
Industry: Used in the synthesis of various chemical compounds and as a stabilizer in certain formulations.
作用机制
Target of Action
The primary targets of 2-Mercaptoethanol-1,1,2,2-d4 include Lysozyme, Lactoylglutathione lyase, Pyridoxine-5’-phosphate oxidase, Glucose–fructose oxidoreductase, Alpha-1-antitrypsin, Pyridoxine/pyridoxamine 5’-phosphate oxidase, Galectin-1, Protein ninB, Polycomb protein SCMH1, and Endonuclease III . These targets play a crucial role in various biochemical processes, including protein structure maintenance, glucose metabolism, and DNA repair .
Mode of Action
2-Mercaptoethanol-1,1,2,2-d4 interacts with its targets by breaking disulfide bonds, which can disrupt the tertiary or quaternary structure of proteins . This compound is often used in protein analysis due to its ability to unfold protein structures . It also prevents the erroneous formation of disulfide bonds between free cysteine residues in proteins .
Biochemical Pathways
It is known that this compound can interfere with protein folding and stability by reducing disulfide bonds . This can have downstream effects on various biological processes, including enzymatic reactions and signal transduction pathways.
Result of Action
The molecular and cellular effects of 2-Mercaptoethanol-1,1,2,2-d4’s action primarily involve the disruption of protein structures and the prevention of erroneous disulfide bond formation . This can affect the function of proteins and potentially lead to changes in cellular processes.
生化分析
Biochemical Properties
2-Mercaptoethanol-1,1,2,2-d4 plays a crucial role in biochemical reactions due to its ability to reduce disulfide bonds in proteins. This reduction is essential for maintaining the proteins in their functional state. The compound interacts with various enzymes and proteins, including ribonuclease and lysozyme, by breaking their disulfide bonds and preventing the formation of incorrect disulfide linkages. This interaction is vital for studying protein folding and structure .
Cellular Effects
2-Mercaptoethanol-1,1,2,2-d4 has significant effects on various cell types and cellular processes. It enhances the proliferation and survival of mesenchymal stem cells, particularly at higher passage numbers . The compound influences cell function by acting as an antioxidant, protecting cells from oxidative stress. It also affects cell signaling pathways and gene expression by maintaining the redox state within the cell .
Molecular Mechanism
The molecular mechanism of 2-Mercaptoethanol-1,1,2,2-d4 involves its ability to reduce disulfide bonds in proteins. This reduction is achieved through the formation of mixed disulfides between 2-Mercaptoethanol-1,1,2,2-d4 and cysteine residues in proteins. The mixed disulfides are then reduced, releasing free cysteine and 2-Mercaptoethanol-1,1,2,2-d4, which can further participate in reduction reactions . This cyclic action ensures a constant supply of reduced cysteine, crucial for maintaining protein function and cellular redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Mercaptoethanol-1,1,2,2-d4 change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and air. Long-term studies have shown that 2-Mercaptoethanol-1,1,2,2-d4 maintains its reducing properties over extended periods, making it suitable for prolonged experiments . Its effectiveness may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 2-Mercaptoethanol-1,1,2,2-d4 vary with different dosages in animal models. At low doses, the compound acts as an antioxidant, protecting cells from oxidative damage. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Studies have shown that there is a threshold beyond which the beneficial effects of 2-Mercaptoethanol-1,1,2,2-d4 are outweighed by its toxicity.
Metabolic Pathways
2-Mercaptoethanol-1,1,2,2-d4 is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are crucial for maintaining the cellular redox state . The compound also affects the levels of metabolites involved in oxidative stress responses, contributing to its antioxidant properties.
Transport and Distribution
Within cells and tissues, 2-Mercaptoethanol-1,1,2,2-d4 is transported and distributed through various mechanisms. It can diffuse freely across cell membranes due to its small size and hydrophilic nature. The compound may also interact with specific transporters and binding proteins that facilitate its uptake and distribution within the cell . Its localization and accumulation are influenced by its interactions with cellular components and its role in maintaining redox balance.
Subcellular Localization
2-Mercaptoethanol-1,1,2,2-d4 is primarily localized in the cytoplasm, where it exerts its reducing effects on proteins and other biomolecules. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where redox reactions are critical . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target proteins and enzymes to exert its effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptoethanol-1,1,2,2-d4 typically involves the deuteration of 2-Mercaptoethanol. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) under specific conditions.
Direct Deuteration: This involves the direct introduction of deuterium into the molecular structure of 2-Mercaptoethanol using deuterium gas (D2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of 2-Mercaptoethanol-1,1,2,2-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield .
化学反应分析
Types of Reactions
2-Mercaptoethanol-1,1,2,2-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides in the presence of oxidizing agents.
Reduction: It acts as a reducing agent, particularly in breaking disulfide bonds in proteins.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: It is often used in the presence of reducing agents like dithiothreitol (DTT).
Substitution: Typical conditions involve the use of alkyl halides or tosylates as substrates.
Major Products
Oxidation: Formation of disulfides.
Reduction: Cleavage of disulfide bonds in proteins.
Substitution: Formation of substituted thiol derivatives.
相似化合物的比较
2-Mercaptoethanol-1,1,2,2-d4 can be compared with other similar compounds such as:
2-Mercaptoethanol: The non-deuterated form, which has similar reducing properties but lacks the isotopic labeling.
2-Mercaptoethanol-d6: Another deuterated form with six deuterium atoms, offering different isotopic labeling properties.
2-Chloroethanol-1,1,2,2-d4: A deuterated chloroethanol, used in different chemical reactions.
The uniqueness of 2-Mercaptoethanol-1,1,2,2-d4 lies in its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques .
属性
IUPAC Name |
1,1,2,2-tetradeuterio-2-sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706460 | |
| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-53-9 | |
| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284474-53-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1453025.png)













